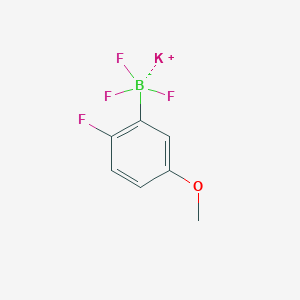
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is a chemical compound with the molecular formula C7H6BF4KO. It is a fluorinated boron compound known for its unique reactivity and selectivity. This compound is often used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron species.
Substitution: The compound is known for its ability to participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce borohydrides or other reduced boron compounds.
Scientific Research Applications
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide has several scientific research applications, including:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic acid surrogate.
Biology: The compound’s unique reactivity makes it useful in the development of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the synthesis of drug candidates and other medicinal compounds.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, for example, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide can be compared with other similar compounds, such as:
Potassium 4-methoxyphenyltrifluoroborate: This compound also participates in Suzuki-Miyaura cross-coupling reactions but has a different substitution pattern on the phenyl ring.
Potassium 2-methylthiophenyltrifluoroborate: Another similar compound with a thiophene ring instead of a phenyl ring, offering different reactivity and selectivity.
Potassium trifluoro(5-methylfuran-2-yl)borate: This compound features a furan ring, providing unique properties compared to the phenyl-based boranuide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which contribute to its distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C7H6BF4KO |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
potassium;trifluoro-(2-fluoro-5-methoxyphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
OOGNYAXRRXQXQO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)OC)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















